methyl [3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]acetate
Overview
Description
Methyl [3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]acetate is a chemical compound that has been extensively studied in the field of medicinal chemistry and drug discovery. It is a potent inhibitor of certain enzymes that play a crucial role in various biological processes.
Mechanism of Action
Methyl [3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]acetate acts as a potent inhibitor of certain enzymes, including histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). These enzymes play a crucial role in the regulation of gene expression, and their dysregulation has been implicated in various disease processes. By inhibiting these enzymes, methyl [3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]acetate can modulate gene expression and potentially have therapeutic effects.
Biochemical and physiological effects:
Methyl [3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]acetate has been shown to have various biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative disorders. The compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
Methyl [3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]acetate has several advantages for lab experiments. It is a potent inhibitor of certain enzymes, which makes it a valuable tool for studying the role of these enzymes in disease processes. The compound has also been shown to have a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, the compound is relatively expensive and may not be readily available in some laboratories.
Future Directions
There are several future directions for the study of methyl [3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]acetate. One potential application is in the development of novel cancer therapies. The compound has been shown to inhibit the growth and proliferation of cancer cells, and further studies are needed to determine its potential as a therapeutic agent. Another potential application is in the treatment of neurodegenerative disorders. The compound has shown promising results in animal models, and further studies are needed to determine its potential as a treatment for these disorders. Additionally, further studies are needed to elucidate the mechanism of action of the compound and to identify potential drug targets.
Scientific Research Applications
Methyl [3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]acetate has been extensively studied for its potential as a therapeutic agent. It has been shown to inhibit the activity of certain enzymes that are involved in various disease processes, including cancer, inflammation, and neurodegenerative disorders. The compound has been tested in vitro and in vivo, and has shown promising results in preclinical studies.
properties
IUPAC Name |
methyl 2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-8-4-9(7-17-2)10(5-13)12(16)14(8)6-11(15)18-3/h4H,6-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKNBAKSTIILTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)OC)C#N)COC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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